![molecular formula C7H9F6NOSi B14078683 Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- CAS No. 41309-98-2](/img/structure/B14078683.png)
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is a specialized organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- typically involves the introduction of trifluoromethyl and trimethylsilyl groups into a nitrile framework. Common synthetic routes may include:
Nucleophilic substitution reactions: Using appropriate nucleophiles to introduce the trifluoromethyl group.
Silylation reactions: Employing trimethylsilyl chloride or similar reagents to introduce the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Replacement of functional groups with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Exploration as a potential pharmaceutical intermediate or active compound.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- exerts its effects would depend on its specific application. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl groups and the steric effects of the trimethylsilyl group. These factors can affect its interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-: Lacks the trimethylsilyl group.
Propanenitrile, 2-(trimethylsilyl)-: Lacks the trifluoromethyl groups.
Uniqueness
Propanenitrile, 3,3,3-trifluoro-2-(trifluoromethyl)-2-[(trimethylsilyl)oxy]- is unique due to the combination of trifluoromethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Properties
CAS No. |
41309-98-2 |
|---|---|
Molecular Formula |
C7H9F6NOSi |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(trifluoromethyl)-2-trimethylsilyloxypropanenitrile |
InChI |
InChI=1S/C7H9F6NOSi/c1-16(2,3)15-5(4-14,6(8,9)10)7(11,12)13/h1-3H3 |
InChI Key |
YAUNSYMFKQQFGH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dibenzyl (4aR,7aS)-hexahydrothieno[3,4-b]pyrazine-1,4-dicarboxylate](/img/structure/B14078621.png)
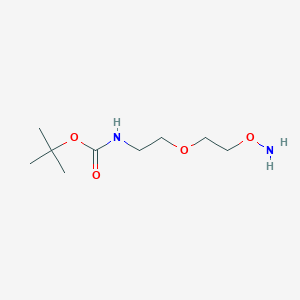
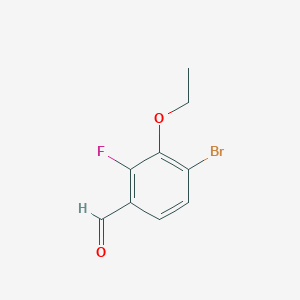
![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)
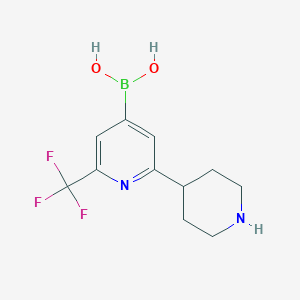
![(2S)-1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B14078652.png)
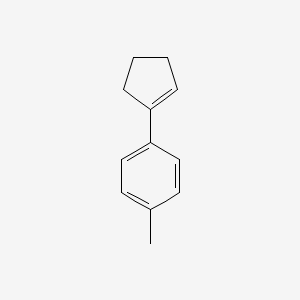
![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)
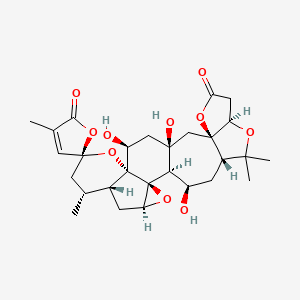

![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)
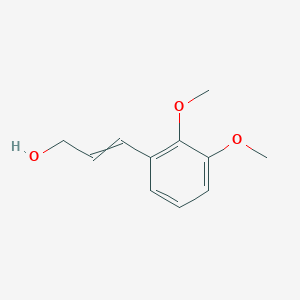
![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
